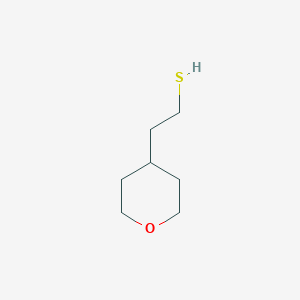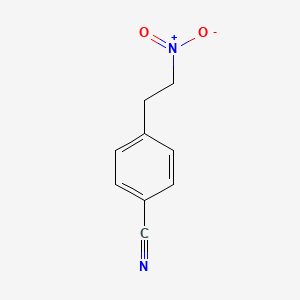
4-(2-nitroethyl)Benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitroethyl)Benzonitrile is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzonitrile, where a nitroethyl group is attached to the benzene ring
Méthodes De Préparation
The synthesis of 4-(2-nitroethyl)Benzonitrile can be achieved through several methods. One common approach involves the nitration of 4-ethylbenzonitrile using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethyl derivative.
Another method involves the reaction of 4-bromobenzonitrile with nitroethane in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
4-(2-Nitroethyl)Benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid. The major product formed is 4-(2-aminoethyl)Benzonitrile.
Oxidation: The nitro group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate. The major product formed is 4-(2-nitrosoethyl)Benzonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Applications De Recherche Scientifique
4-(2-Nitroethyl)Benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(2-nitroethyl)Benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also contributes to its reactivity and potential biological activities.
Comparaison Avec Des Composés Similaires
4-(2-Nitroethyl)Benzonitrile can be compared with other similar compounds, such as:
4-Nitrobenzonitrile: This compound has a nitro group directly attached to the benzene ring, making it less reactive in nucleophilic substitution reactions compared to this compound.
4-(2-Aminoethyl)Benzonitrile: This compound is the reduced form of this compound and has different chemical properties and reactivity.
4-Bromobenzonitrile: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of a bromine atom.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
4-(2-nitroethyl)benzonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-4H,5-6H2 |
Clé InChI |
PAUQALQQEDHHTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



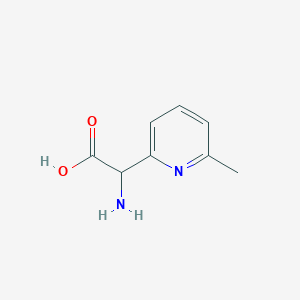

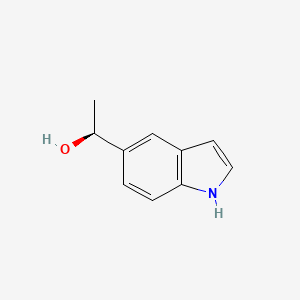



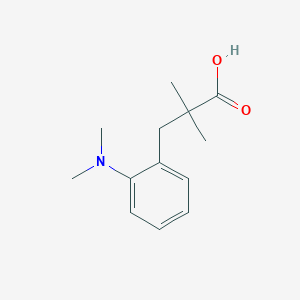



![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)

